N-(2-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
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Overview
Description
N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperazine and phenyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, amines, and coupling reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-METHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE
- N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-PROPYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]ACETAMIDE lies in its specific structural features, such as the ethylpiperazine group, which may confer distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H23ClN6O2S |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C20H23ClN6O2S/c1-3-25-6-8-26(9-7-25)20-24-18-17(30-20)19(29)27(12-22-18)11-16(28)23-15-5-4-13(2)10-14(15)21/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28) |
InChI Key |
PISQYRRYPBJXNN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)C)Cl |
Origin of Product |
United States |
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